1-(3-Methyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride hemihydrate
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Overview
Description
1-(3-Methyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride hemihydrate is a compound belonging to the oxadiazole family, which is known for its diverse biological activities. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound has shown potential in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 1-(3-Methyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride hemihydrate typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium ethoxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(3-Methyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being explored for its potential therapeutic effects in treating neurodegenerative diseases.
Mechanism of Action
The mechanism by which 1-(3-Methyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride hemihydrate exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compared to other oxadiazole derivatives, 1-(3-Methyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride hemihydrate stands out due to its unique methyl group at the 3-position, which can influence its reactivity and biological activity . Similar compounds include:
- 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
- 3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine
- Ammonium 5,5’-(1,2,4-oxadiazole-3,5-diyl)bis(1H-tetrazol-1-olate)
These compounds share the oxadiazole core but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C10H22Cl2N6O3 |
---|---|
Molecular Weight |
345.22 g/mol |
IUPAC Name |
1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrate;dihydrochloride |
InChI |
InChI=1S/2C5H9N3O.2ClH.H2O/c2*1-3(6)5-7-4(2)8-9-5;;;/h2*3H,6H2,1-2H3;2*1H;1H2 |
InChI Key |
KXRDVFMOVICPPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C(C)N.CC1=NOC(=N1)C(C)N.O.Cl.Cl |
Origin of Product |
United States |
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